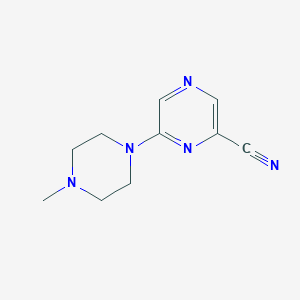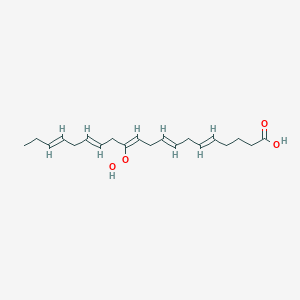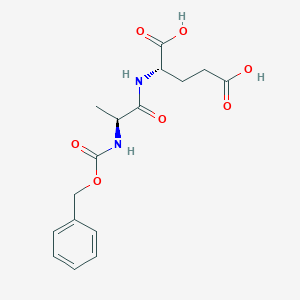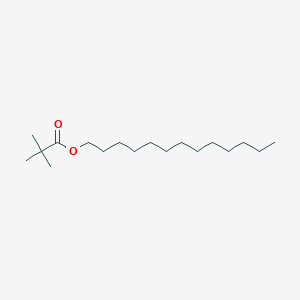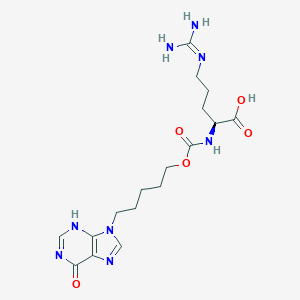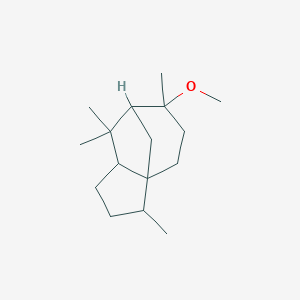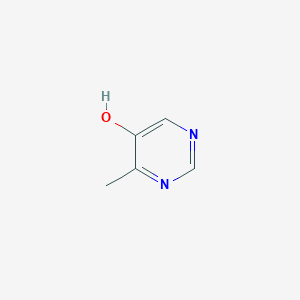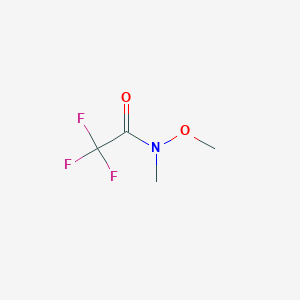
2-((2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl)(methyl)amino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Selenomethionin ist eine natürlich vorkommende Aminosäure, die Selen enthält, ein essentielles Spurenelement. Es ist ein Analogon von Methionin, bei dem Schwefel durch Selen ersetzt wird. Diese Verbindung findet sich in verschiedenen Nahrungsquellen wie Paranüssen, Getreidekörnern, Sojabohnen und Graslandleguminosen . DL-Selenomethionin ist bekannt für seine antioxidativen Eigenschaften und seine Rolle bei der Bildung und dem Recycling von Glutathion, einem wichtigen endogenen Antioxidans in vielen Organismen .
Vorbereitungsmethoden
DL-Selenomethionin kann durch verschiedene Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung von optisch reinen Aminosäuren wie L-Phenylalanin, S-Benzyl-L-Cystein und L-Methionin zur Synthese von chiralen Derivatisierungsreagenzien auf Basis von Fluorodinitrobenzol. Diese Reagenzien werden dann verwendet, um Diastereomere von DL-Selenomethionin über nukleophile Substitution unter Mikrowellenbestrahlung oder durch Rühren bei erhöhten Temperaturen zu synthetisieren . Industrielle Produktionsverfahren umfassen Flüssigammoniakverfahren, Lithiummethidverfahren und Aminobutyrolactonhydrobromidverfahren .
Analyse Chemischer Reaktionen
DL-Selenomethionin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es wird leicht oxidiert, was zu seiner antioxidativen Aktivität beiträgt, indem reaktive Sauerstoffspezies verbraucht werden . In Biokonjugationsreaktionen kann DL-Selenomethionin selektiv modifiziert werden, auch in Gegenwart von Cystein, wobei stabile Benzylseleno-nium-Addukte gebildet werden, die gegenüber Glutathion labil sind . Häufig verwendete Reagenzien in diesen Reaktionen sind 4-Brommethylphenylacetyl-Linker für eine effiziente Konjugation komplexer organischer Moleküle .
Wissenschaftliche Forschungsanwendungen
DL-Selenomethionin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es bei der Synthese von Selenoproteinen und als Handhabe für Biokonjugationen eingesetzt . In der Biologie und Medizin spielt es eine entscheidende Rolle für die Schilddrüsenfunktion, die Fortpflanzung und die DNA-Produktion . Es wurde auf sein Potenzial zur Vorbeugung von Schilddrüsenerkrankungen, Krebs und Herzerkrankungen untersucht . Darüber hinaus wird DL-Selenomethionin in der Tierernährung als Futtermittelzusatzstoff verwendet, um die antioxidative Aktivität und den Selenstatus zu verbessern .
Wirkmechanismus
Der Wirkmechanismus von DL-Selenomethionin beinhaltet seine Einlagerung in Proteine anstelle von Methionin. Diese Substitution ermöglicht es, seine antioxidativen Wirkungen auszuüben, indem reaktive Sauerstoffspezies verbraucht werden und die Bildung und das Recycling von Glutathion unterstützt werden . Es spielt auch eine Rolle im Nrf2/Keap1-Signalweg, der an der zellulären Reaktion auf oxidativen Stress beteiligt ist .
Wirkmechanismus
The mechanism of action of DL-Selenomethionine involves its incorporation into proteins in place of methionine. This substitution allows it to exert its antioxidant effects by depleting reactive oxygen species and aiding in the formation and recycling of glutathione . It also plays a role in the Nrf2/Keap1 signaling pathway, which is involved in the cellular response to oxidative stress .
Vergleich Mit ähnlichen Verbindungen
DL-Selenomethionin wird häufig mit anderen selenhaltigen Verbindungen wie Natriumselenit und Selenhefe verglichen. Studien haben gezeigt, dass DL-Selenomethionin eine höhere Bioverfügbarkeit aufweist und die Selen-Einlagerung in Geweben im Vergleich zu Natriumselenit effektiver verbessert . Ähnliche Verbindungen umfassen Selenocystein, Selenocystin und Methylselenocystein, die jeweils unterschiedliche Rollen und Mechanismen in der zellulären Signalübertragung und antioxidativen Aktivität spielen .
Eigenschaften
CAS-Nummer |
101221-46-9 |
|---|---|
Molekularformel |
C13H19NO3 |
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl-methylamino]ethanol |
InChI |
InChI=1S/C13H19NO3/c1-14(8-9-15)7-6-11-10-16-12-4-2-3-5-13(12)17-11/h2-5,11,15H,6-10H2,1H3 |
InChI-Schlüssel |
RLTYCLLSHWGJIQ-UHFFFAOYSA-N |
SMILES |
CN(CCC1COC2=CC=CC=C2O1)CCO |
Kanonische SMILES |
CN(CCC1COC2=CC=CC=C2O1)CCO |
Synonyme |
2-(2-(N-(2-Hydroxyethyl)-N-methyl)aminoethyl)-1,4-benzodioxan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


